Nelonemdaz is categorized under neuroprotective agents and is particularly relevant in the study of cerebral infarction and reperfusion injuries. It is being investigated in clinical trials for its efficacy in improving outcomes for patients undergoing endovascular thrombectomy for acute ischemic strokes. The compound's chemical formula is with a molecular weight of 383.22 g/mol, and it has been assigned the CAS number 640290-67-1 .
Nelonemdaz features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structure includes:
The three-dimensional conformation of nelonemdaz suggests potential interactions with the NMDA receptor, particularly through hydrogen bonding and hydrophobic interactions, which are crucial for its antagonistic activity.
Nelonemdaz participates in several significant chemical reactions, primarily involving its interaction with reactive oxygen species and modulation of NMDA receptor activity.
The mechanism through which nelonemdaz exerts its neuroprotective effects involves a dual action:
Nelonemdaz exhibits several important physical and chemical properties relevant to its application:
Nelonemdaz holds promise across various scientific applications, particularly in neuropharmacology:
Ischemic stroke pathophysiology involves intertwined excitotoxicity and oxidative stress cascades. Despite advances in reperfusion therapies like endovascular thrombectomy (EVT), nearly 50% of treated patients remain disabled due to ischemia-reperfusion injury [1] [5]. Traditional neuroprotectants targeting single pathways (e.g., NMDA antagonists) failed in clinical translation due to narrow therapeutic windows and insufficient disruption of complementary injury mechanisms [4] [5]. This therapeutic impasse necessitates multimodal agents capable of concurrently addressing:
Table 1: Limitations of Single-Mechanism Neuroprotectants in Clinical Trials
Target Pathway | Example Compounds | Clinical Failure Reasons |
---|---|---|
NMDA receptor antagonism | Selfotel, Aptiganel | Psychotomimetic effects, narrow therapeutic window |
Antioxidants | Tirilazad, NXY-059 | Inadequate ROS scavenging capacity, poor bioavailability |
Calcium channel blockers | Nimodipine | Systemic hypotension, low CNS penetration |
Nelonemdaz (developmental codes: NEU-2000, Salfaprodil) is a benzoic acid derivative rationally designed by GNT Pharma through molecular hybridization of aspirin and sulfasalazine pharmacophores [2] [6]. Its evolution reflects strategic optimization for dual functionality:
Pharmacologically, nelonemdaz is classified as a dual-target small molecule with:
Table 2: Key Properties of Nelonemdaz
Property | Characteristic | Significance |
---|---|---|
Chemical name | 2-hydroxy-5-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzylamino]benzoic acid | Optimized for blood-brain barrier penetration |
Mechanism | NR2B subunit-specific NMDA receptor antagonist + broad-spectrum antioxidant | Synergistic disruption of excitotoxicity and oxidative stress |
Therapeutic window | Up to 8 hours post-stroke onset in preclinical models | Clinically feasible administration timeline |
Nelonemdaz’s design exploits the temporal sequence of ischemic injury:
Preclinical evidence confirms mechanistic synergy:
Table 3: Synergistic Actions of Nelonemdaz in Ischemic Pathways
Pathological Process | Nelonemdaz’s Intervention | Biological Consequence |
---|---|---|
Calcium overload | NR2B-selective NMDA receptor blockade | Reduced calpain activation and mitochondrial permeability transition pore opening |
Mitochondrial ROS burst | Superoxide/hydroxyl radical scavenging | Prevention of cytochrome c release and DNA fragmentation |
Neuroinflammation | Inhibition of microglial NF-κB activation | Attenuated cytokine production (TNF-α, IL-1β) |
Clinical validation emerged from the SONIC trial subgroup analysis:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7